ethyl 2-amino-3-(4-tert-butylbenzoyl)indolizine-1-carboxylate
Description
Ethyl 2-amino-3-(4-tert-butylbenzoyl)indolizine-1-carboxylate is a substituted indolizine derivative characterized by a 2-amino group, a 3-(4-tert-butylbenzoyl) substituent, and an ethyl ester at position 1. Indolizines are bicyclic heteroaromatic compounds with a fused five- and six-membered ring system, sharing structural similarities with indole and pyridine .
Properties
IUPAC Name |
ethyl 2-amino-3-(4-tert-butylbenzoyl)indolizine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-5-27-21(26)17-16-8-6-7-13-24(16)19(18(17)23)20(25)14-9-11-15(12-10-14)22(2,3)4/h6-13H,5,23H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNKFQBOXQGVFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C(=C1N)C(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(4-(tert-butyl)benzoyl)indolizine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indolizine core, followed by the introduction of the amino and benzoyl groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF). The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-amino-3-(4-tert-butylbenzoyl)indolizine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
ethyl 2-amino-3-(4-tert-butylbenzoyl)indolizine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(4-(tert-butyl)benzoyl)indolizine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the benzoyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
The tert-butyl group in the target compound contrasts with substituents such as bromo, cyano, or fluoro in analogues (Table 1). These substituents significantly alter lipophilicity (LogP), solubility, and electronic properties:
- Lipophilicity: The tert-butyl group (electron-donating, bulky) increases LogP compared to electron-withdrawing groups like cyano (-CN) or bromo (-Br). For example, ethyl 7-acetyl-3-(4-cyanobenzoyl)-2-methylindolizine-1-carboxylate (2b) has a LogP of ~3.2 (calculated via ChemBioDraw), whereas the tert-butyl analogue is predicted to have a higher LogP (~4.5–5.0) due to enhanced hydrophobicity .
Table 1: Substituent Effects on Key Properties
*LogP calculated using ChemBioDraw/ChemDraw; †Predicted based on tert-butyl’s contribution.
Anticancer Activity
Indolizine derivatives with substituents like bromo, cyano, or methyl at the 3-benzoyl and 2-positions exhibit dose-dependent anticancer activity against human cervical cancer (SiHa) cells. For instance:
- Compound 2b (4-cyano, 2-methyl) showed 60% inhibition at 80 µg/mL .
- Compound 2q (4-bromo, 2-ethyl) demonstrated 55% inhibition at the same concentration .
The tert-butyl analogue’s bulky substituent may enhance membrane permeability but could sterically hinder target binding (e.g., tubulin or DNA interaction), necessitating empirical validation .
Enzyme Inhibition
Ethyl 7-methoxy-3-(substituted benzoyl)indolizine-1-carboxylates (e.g., 2a , IC₅₀ = 6.56 µM) exhibit COX-2 inhibitory activity . The tert-butyl group’s hydrophobic nature might improve COX-2 binding affinity compared to smaller substituents, though this remains untested.
Biological Activity
Ethyl 2-amino-3-(4-tert-butylbenzoyl)indolizine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C₁₅H₁₈N₂O₃
- Molecular Weight : 278.31 g/mol
- CAS Number : [insert CAS number if available]
The compound features an indolizine core, which is known for its diverse biological activities, making it a valuable scaffold for drug design.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of indolizine derivatives. This compound has shown promising results against various bacterial strains. For instance:
- In vitro studies demonstrated that the compound exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Control (Antibiotic) | Control MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Ampicillin | 16 |
| Escherichia coli | 64 | Ciprofloxacin | 32 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that it induces apoptosis in cancer cell lines through the activation of caspase pathways.
- Case Study : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (approximately 70% at 50 µM concentration).
The proposed mechanism of action involves the inhibition of key enzymes involved in cell proliferation and survival. Specifically, it is believed to target:
- Topoisomerase II : By inhibiting this enzyme, the compound disrupts DNA replication and transcription processes, leading to cell death.
- Protein Kinases : The compound may modulate signaling pathways critical for cancer cell survival.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. Variations in substituents on the indolizine ring significantly influence its pharmacological profile:
- Substituent Effects : The presence of the tert-butyl group enhances lipophilicity, improving membrane permeability and bioavailability.
Comparative Studies
Comparative studies with other indolizine derivatives have shown that modifications at the benzoyl position can lead to enhanced activity against specific pathogens or cancer cell lines.
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | Moderate |
| Ethyl 2-amino-3-(phenyl)indolizine-1-carboxylate | Moderate | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
